molecular formula C20H23FN2O3S B11333260 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11333260
M. Wt: 390.5 g/mol
InChI Key: HIXFWLRALMRIBI-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl and methanesulfonyl groups, and the final carboxamide formation. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Methanesulfonyl Group Addition: This can be introduced via sulfonylation reactions using methanesulfonyl chloride.

    Carboxamide Formation: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or methanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methanesulfonyl groups may play a role in binding to these targets, while the piperidine ring and carboxamide group contribute to the overall stability and activity of the compound. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
  • 1-[(4-Fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide
  • 1-[(4-Fluorophenyl)methanesulfonyl]-N-(3-chlorophenyl)piperidine-4-carboxamide

Uniqueness

1-[(4-Fluorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorophenyl and methanesulfonyl groups, along with the specific positioning of the methyl group, can influence its reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-3-2-4-19(13-15)22-20(24)17-9-11-23(12-10-17)27(25,26)14-16-5-7-18(21)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24)

InChI Key

HIXFWLRALMRIBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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